molecular formula C12H15N B190009 1-Isobutyl-1h-indole CAS No. 155868-56-7

1-Isobutyl-1h-indole

Cat. No. B190009
M. Wt: 173.25 g/mol
InChI Key: ZOHDDNDXUPTLTK-UHFFFAOYSA-N
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Description

“1-Isobutyl-1h-indole” is a chemical compound with the molecular formula C13H15NO . It is a solid substance at room temperature . The IUPAC name for this compound is 1-isobutyl-1H-indole-3-carbaldehyde .


Synthesis Analysis

The synthesis of indole derivatives, including “1-Isobutyl-1h-indole”, has been a subject of interest in the chemical community . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . This method involves the reaction of phenylhydrazine with a carbonyl compound, typically an aldehyde or ketone, to form a phenylhydrazone derivative, which is then rearranged to the corresponding indole .


Molecular Structure Analysis

The molecular structure of “1-Isobutyl-1h-indole” consists of a benzene ring fused to a pyrrole ring . The molecular weight of this compound is 201.26 g/mol .


Chemical Reactions Analysis

Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Aryllithiums can add to α-diazoesters, giving the requisite azo compounds which can be transformed into indoles .


Physical And Chemical Properties Analysis

“1-Isobutyl-1h-indole” is a solid substance at room temperature . The molecular weight of this compound is 201.26 g/mol . The empirical formula (Hill Notation) for this compound is C13H15NO .

Scientific Research Applications

  • Synthesis and Functionalization : Indole nuclei, including 1-Isobutyl-1H-indole, play a crucial role in the synthesis and functionalization of a wide array of biologically active compounds. Advances in palladium-catalyzed reactions have notably expanded the synthesis methods for indole derivatives, leading to more efficient production of pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).

  • Indole Isosteres : The structural diversity of indole-based compounds, such as 1-Isobutyl-1H-indole, has been significantly expanded through BN/CC isosterism, a strategy that has enhanced their application in biological systems and materials applications (Abbey & Liu, 2013).

  • Antibacterial and Antifungal Activities : Some novel 1H-indole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential use in the development of new antimicrobial agents (Anonymous, 2020).

  • Isatins and Indoles : Isatins, including 1H-indole derivatives, serve as versatile substrates for synthesizing various heterocyclic compounds with notable biological and pharmacological properties. These applications range from organic synthesis to drug synthesis (Garden & Pinto, 2001).

  • Cytotoxic Activity Against Cancer : Indole compounds, including 1-Isobutyl-1H-indole derivatives, have shown potential as anticancer agents. Notably, their interaction with the SARS-CoV-2 spike glycoprotein suggests a possible role in anti-SARS CoV-2 therapy (Gobinath et al., 2021).

  • Synthesis of Indole Derivatives : New methods for synthesizing indole derivatives, including 1-Isobutyl-1H-indole, have been explored, which are essential for pharmaceutical chemistry due to their diverse biological properties (Meng et al., 2013).

Safety And Hazards

The safety data sheet for “1-Isobutyl-1h-indole” indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Future Directions

Indoles, including “1-Isobutyl-1h-indole”, continue to attract attention from the international chemical community due to their wide-ranging biological activity and complex molecular architectures . The development of new methodologies for the construction of this heteroaromatic ring continues to be a focus of research . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1-(2-methylpropyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHDDNDXUPTLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1h-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
B Zhang, Y Duan, Y Yang, Q Mao, F Lin, J Gao… - European Journal of …, 2022 - Elsevier
Xanthine oxidase (XO) has been an important target for the treatment of hyperuricemia and gout. The analysis of potential interactions of pyrimidinone and 3-cyano indole …
Number of citations: 12 www.sciencedirect.com
J Gao, X Liu, B Zhang, Q Mao, Z Zhang, Q Zou… - European Journal of …, 2020 - Elsevier
Xanthine oxidase (XO) has emerged as an important target for the treatment of hyperuricemia and gout. In this study, to obtain novel nonpurine XO inhibitors, a series of 1-alkyl-5/6-(5-…
Number of citations: 30 www.sciencedirect.com
X Jiang, W Tang, D Xue, J Xiao, C Wang - ACS Catalysis, 2017 - ACS Publications
… Thus, while 71% yield was obtained for 1-isopentyl-1H-indole (5m), only 46% yield was observed for 1-isobutyl-1H-indole (5l). When two hydroxy groups were presented, only one …
Number of citations: 49 pubs.acs.org
Y He, D Zhu, K Greenman, C Ruiz… - Journal of Medicinal …, 2023 - ACS Publications
… on silica gel (EtOAc/hex) to afford 6-bromo-1-isobutyl-1H-indole (0.68 g, 90%). H NMR (400 … To a solution of 6-bromo-1-isobutyl-1H-indole (8.76 g, 34.7 mmol) in THF (100 mL) in an ice …
Number of citations: 3 pubs.acs.org
B Gabriele, L Veltri, R Mancuso… - European Journal of …, 2012 - Wiley Online Library
A general synthesis of indole‐3‐carboxylic esters by direct Pd‐catalyzed oxidative carbonylation of readily available 2‐alkynylaniline derivatives is reported. In particular, 2‐…
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org
HE Colley, M Muthana, SJ Danson… - Journal of medicinal …, 2015 - ACS Publications
A number of indole-3-glyoxylamides have previously been reported as tubulin polymerization inhibitors, although none has yet been successfully developed clinically. We report here a …
Number of citations: 51 pubs.acs.org
KM Kang, Y Jang, SS Lee, MS Jin, CD Jun… - European Journal of …, 2023 - Elsevier
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (M pro ) has been targeted for the development of anti-SARS-CoV-2 agents against COVID-19 infection …
Number of citations: 1 www.sciencedirect.com
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
Neurotropic alphaviruses, which include western equine encephalitis virus (WEEV) and Fort Morgan virus, are mosquito-borne pathogens that infect the central nervous system causing …
Number of citations: 30 pubs.acs.org
V Di Sarno, G Lauro, S Musella, T Ciaglia… - European Journal of …, 2021 - Elsevier
COVID-19 pandemic, starting from the latest 2019, and caused by SARS-CoV-2 pathogen, led to the hardest health-socio-economic disaster in the last century. Despite the tremendous …
Number of citations: 22 www.sciencedirect.com

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